molecular formula C8H15NO3 B137462 Tert-butyl 3-hydroxyazetidine-1-carboxylate CAS No. 141699-55-0

Tert-butyl 3-hydroxyazetidine-1-carboxylate

Cat. No. B137462
M. Wt: 173.21 g/mol
InChI Key: XRRXRQJQQKMFBC-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxyazetidine-1-carboxylate is a compound that falls within the category of azetidines, which are four-membered nitrogen-containing heterocycles. These structures are of interest due to their potential as building blocks in the synthesis of various biologically active compounds and their use in organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate and related compounds involves several strategies. For instance, silylmethyl-substituted aziridines and azetidines can be reacted with nitriles and carbonyl substrates to generate products like imidazoline and oxazolidine . Another approach involves the [2 + 1 + 1] radical tandem cycloaddition of styrenes, arylamines, and tert-butyl hydroperoxide (TBHP) to form 1,2-oxazetidines . Additionally, the synthesis of related aziridine carboxylates has been achieved through acid-catalyzed hydrolysis and subsequent transformations . An efficient scalable route has also been described for the synthesis of enantiomerically pure tert-butyl-substituted azabicycloheptane carboxylates .

Molecular Structure Analysis

The molecular structure of tert-butyl 3-hydroxyazetidine-1-carboxylate and its derivatives can be complex. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was determined using single-crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The X-ray structural investigation of other related compounds has provided insights into their geometric parameters and the presence of intramolecular hydrogen bonds .

Chemical Reactions Analysis

Tert-butyl 3-hydroxyazetidine-1-carboxylate and its analogs participate in various chemical reactions. For instance, hydroformylation reactions have been used to convert oxazoline derivatives into formyloxazolidine carboxylates with high diastereoselectivity, which are valuable intermediates for synthesizing homochiral amino acid derivatives . Schiff base compounds have also been synthesized from tert-butyl-substituted compounds, showcasing the versatility of these molecules in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 3-hydroxyazetidine-1-carboxylate derivatives are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the stability and reactivity of these compounds . The characterization of these compounds typically involves spectroscopic methods such as FTIR, 1H, and 13C NMR . Thermal and density functional theory (DFT) analyses provide additional information on the stability and electronic properties of these molecules .

Scientific Research Applications

Synthetic Applications in Chemistry

Tert-butyl 3-hydroxyazetidine-1-carboxylate is a compound with significant relevance in the field of synthetic chemistry, particularly in the creation of complex molecules. It is used as a building block in the synthesis of various chemical compounds due to its reactive nature. For instance, studies have shown the utility of tert-butanesulfinamide, a compound structurally similar to Tert-butyl 3-hydroxyazetidine-1-carboxylate, in the stereoselective synthesis of amines and their derivatives. This compound has been primarily used in creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in forming many natural products and therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).

Applications in Environmental Sciences

In environmental sciences, similar tertiary butyl compounds have been researched for their occurrence and fate in various environmental settings. For instance, studies on methyl tert-butyl ether (MTBE) have provided insights into its behavior and fate in the environment, including aspects like water solubility, sorption to subsurface solids, and biodegradation potential in groundwater (Squillace, Pankow, Korte, & Zogorski, 1997). Similarly, the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively reviewed, highlighting the potential for natural anaerobic transformation of ETBE, which is crucial for environmental remediation practices (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).

Role in Biodegradation Processes

The role of tert-butyl compounds in biodegradation processes, particularly in relation to the decomposition of pollutants, has also been a focus of research. Studies have demonstrated the feasibility of using advanced methods like cold plasma reactors for the decomposition of compounds like methyl tert-butyl ether, paving the way for innovative environmental pollution control technologies (Hsieh, Tsai, Chang, & Tsao, 2011).

Safety And Hazards

Tert-butyl 3-hydroxyazetidine-1-carboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

tert-butyl 3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h6,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRXRQJQQKMFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373546
Record name tert-butyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxyazetidine-1-carboxylate

CAS RN

141699-55-0
Record name tert-butyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxyazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
Y Ji, L Wojtas, JM Lopchuk - Arkivoc, 2018 - pdfs.semanticscholar.org
Azetidines are increasingly important heterocycles found in a variety of natural products and pharmaceutical compounds. Protected 3-haloazetidines, widely used and versatile building …
Number of citations: 17 pdfs.semanticscholar.org
X Cui, J Du, Z Jia, X Wang, H Jia - BMC chemistry, 2019 - bmcchem.biomedcentral.com
… General procedure for the synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) … and giving the desired crude compound tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4). It was …
Number of citations: 6 bmcchem.biomedcentral.com
Y Ji, L Wojtas, JM Lopchuk - ARKIVOC, 2018 - arkat-usa.org
… tert-butyl 3-hydroxyazetidine-1-carboxylate (24) S18 1.10. tert-butyl 3-benzoylazetidine-1-carboxylate (25) S20 1.11. tert-butyl 3-cyano-3-methylazetidine-1-carboxylate (26) S22 1.12. …
Number of citations: 0 www.arkat-usa.org
L Isakovic, OM Saavedra, DB Llewellyn… - Bioorganic & medicinal …, 2009 - Elsevier
… analogue 11 was prepared from tert-butyl (1S,2S)-2-hydroxycyclopentylcarbamate and the azetidine analogue 12, was prepared from tert-butyl 3-hydroxyazetidine-1-carboxylate …
Number of citations: 57 www.sciencedirect.com
MM Claffey, CJ Helal, PR Verhoest… - Journal of medicinal …, 2012 - ACS Publications
… A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (519 mg, 3.00 mmol) in dichloromethane (10 mL) was treated with trifluoroacetic acid (0.77 mL, 10 mmol), and the resulting …
Number of citations: 57 pubs.acs.org
M Pettersson, BM Campbell, AB Dounay… - Bioorganic & medicinal …, 2011 - Elsevier
Compounds with combined norepinephrine reuptake inhibitor (NRI) and serotonin 1A (5-HT 1A ) partial agonist pharmacology may offer a new therapeutic approach for treating …
Number of citations: 20 www.sciencedirect.com
DE Carrera, PJ Sheng, BS Safina, J Li… - … Process Research & …, 2013 - ACS Publications
… To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate 6 (22.1 g, 127 mmol) in dimethylformamide (148 mL) was added potassium tert-butoxide (22.7 g, 196 mmol), causing an …
Number of citations: 11 pubs.acs.org
S Ikeda, H Sugiyama, H Tokuhara… - Journal of Medicinal …, 2021 - ACS Publications
… To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (0.610 g, 3.52 mmol) in DMF (6.60 mL) was added 60% NaH (0.169 g, 4.22 mmol) at 0 C. The mixture was stirred at the same …
Number of citations: 19 pubs.acs.org
S Yamaki, H Yamada, A Nagashima, M Kondo… - Bioorganic & Medicinal …, 2017 - Elsevier
… 38b was prepared from 37 by the Mitsunobu reaction with tert-butyl 3-hydroxyazetidine-1-carboxylate and subsequent deprotection of Boc group. Buchwald-Hartwig cross coupling …
Number of citations: 4 www.sciencedirect.com
MS Malamas, SI Farah, M Lamani… - Bioorganic & Medicinal …, 2020 - Elsevier
… Sodium hydride (60% dispersion in mineral oil; 663.2 mg, 16.58 mmol) was added portionwise into a cold (0 C) solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (3, 2.38 g, 13.82 …
Number of citations: 18 www.sciencedirect.com

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